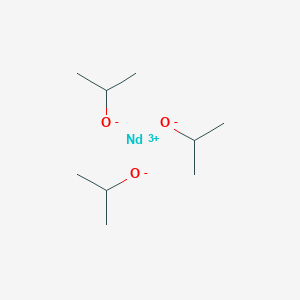
Neodymium(III) isopropoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodymium(III) isopropoxide is a chemical compound composed of neodymium, a rare earth metal, and isopropyl alcohol. It is known for its utility in various fields, including catalysis and polymerization. The compound is typically represented by the formula Nd(OCH(CH3)2)3 and is often used as a precursor in the synthesis of other neodymium-based compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Neodymium(III) isopropoxide can be synthesized through the reaction of neodymium(III) chloride with sodium isopropoxide in isopropyl alcohol. The reaction typically involves refluxing the mixture to ensure complete conversion . The resulting product is then purified to obtain high-purity this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in bulk and packaged in glass ampules or bottles to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: Neodymium(III) isopropoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form neodymium(III) oxide.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in substitution reactions where the isopropoxide groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Often involves the use of hydrogen or other reducing agents.
Substitution: Requires the presence of suitable ligands and appropriate reaction conditions, such as temperature and solvent choice.
Major Products:
Oxidation: Neodymium(III) oxide.
Reduction: Various reduced neodymium species.
Substitution: Neodymium complexes with different ligands.
Aplicaciones Científicas De Investigación
Neodymium(III) isopropoxide is widely used in scientific research due to its versatility:
Biology: It is used in the preparation of neodymium-based compounds for biological studies.
Mecanismo De Acción
The mechanism by which neodymium(III) isopropoxide exerts its effects is primarily through its role as a catalyst. It facilitates the formation of new bonds between molecules by providing the necessary energy for the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .
Comparación Con Compuestos Similares
- Neodymium(III) chloride
- Neodymium(III) acetate
- Neodymium(III) hydroxide
- Neodymium(III) oxide
Comparison: Neodymium(III) isopropoxide is unique due to its specific reactivity and solubility in organic solvents. Unlike neodymium(III) chloride, which is more commonly used in aqueous solutions, this compound is preferred in organic synthesis due to its compatibility with organic solvents. Compared to neodymium(III) acetate and neodymium(III) hydroxide, it offers distinct advantages in catalysis and polymerization reactions .
Propiedades
Número CAS |
19236-15-8 |
|---|---|
Fórmula molecular |
C3H8NdO |
Peso molecular |
204.34 g/mol |
Nombre IUPAC |
neodymium;propan-2-ol |
InChI |
InChI=1S/C3H8O.Nd/c1-3(2)4;/h3-4H,1-2H3; |
Clave InChI |
JIBCRVTUFVJYSB-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Nd+3] |
SMILES canónico |
CC(C)O.[Nd] |
Pictogramas |
Flammable; Corrosive; Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















